Sulfaguanidina

Descripción general

Descripción

La Sulfaguanidina es un antibiótico sulfonamida que pertenece a la clase de compuestos orgánicos conocidos como bencenosulfonamidas. Es un derivado de guanidina de la sulfanilamida y se utiliza principalmente en medicina veterinaria. La this compound se absorbe mal en el tracto gastrointestinal, lo que la hace adecuada para el tratamiento de la disentería bacilar y otras infecciones entéricas .

Aplicaciones Científicas De Investigación

Sulfaguanidine, also known as N-(4-aminobenzenesulfonic) guanidine, is a sulfonamide antibiotic that was first introduced in 1940 for the treatment of bacillary dysentery . While its use in human medicine has decreased due to antibiotic resistance and the development of more effective medications, it still plays a role in veterinary medicine and various research applications .

Antimicrobial Applications

Sulfaguanidine is a sulfonamide antibiotic that exhibits antimicrobial and antibacterial activity . It was initially used to treat intestinal infections like bacillary dysentery due to its poor adsorption in the proximal colon, allowing it to reach the distal colon where the disease occurs . Sulfonamides like sulfaguanidine were once widely used to treat various bacterial infections, but their clinical use has been limited due to antibiotic resistance . Currently, sulfaguanidine is primarily used in veterinary medicine .

Combination Therapies In the 1950s, it was found that combining sulfonamides with 2,4 diaminopyrimidines was more effective in treating malaria than using either drug alone . Sulfonamides have been used to treat various fungal, bacterial, and parasitic infections, including urinary tract infections .

Antimicrobial spectrum Some newly synthesized guanidine derivatives, including sulfaguanidine hybrids, have demonstrated moderate to good antimicrobial activity against several pathogens . These derivatives have shown bactericidal and fungicidal activity by inhibiting bacterial and fungal growth . These derivatives exhibited moderate to potent inhibition against DNA gyrase and DHFR enzymes .

Materials Science Applications

Sulfaguanidine's high antimicrobial and antibacterial activity makes it useful in various structures to improve mechanical and anticorrosion properties and increase the thermal stability of composites .

Research Applications

Spectrochemical and Pharmacological Properties Spectrochemical and pharmacological properties of sulfaguanidine are supported by existing guidelines for designing future drugs because of their usefulness in predicting cytotoxicity, hERG inhibition, hepatotoxicity, and skin sensitization .

Solid-State Studies Sulfaguanidine's solid-state behavior, including its polymorphic nature, formation of hydrates and solvates, and the role of experimental and computational methods in screening and assessing stability, has been extensively studied . These studies have identified several new solid forms of sulfaguanidine, providing insights into its complex solid-state nature .

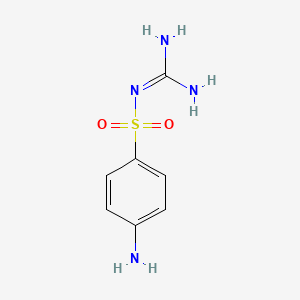

Molecular Interactions Studies using spectroscopy and computational chemistry have explored sulfaguanidine's active fragments and their interactions, as well as the impact of complexation and protonation on its properties . The molecule includes several active fragments: aniline, sulfonic, and guanidine . The study revealed the impact of sulfone and guanidine groups, as well as complexation, on the effective charge of the antibiotic fragment responsible for physiological activity and luminescent ability .

Mecanismo De Acción

La Sulfaguanidina ejerce sus efectos inhibiendo la enzima dihidrofolato sintasa en las bacterias, lo que bloquea la síntesis de dihidrofolato. Esta inhibición evita que las bacterias sinteticen ácido fólico, que es esencial para su crecimiento y replicación . Las sulfonamidas, incluida la this compound, son activas contra bacterias Gram-positivas y Gram-negativas .

Análisis Bioquímico

Biochemical Properties

Sulfaguanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of Sulfaguanidine includes several active fragments: aniline, sulfonic, and guanidine . These fragments are believed to be responsible for its physiological activity .

Molecular Mechanism

Sulfaguanidine exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . The sulfonamide group in Sulfaguanidine is the preferred protonation site in a solution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfaguanidine change over time. Studies have shown that under UV and electron beam irradiation, Sulfaguanidine undergoes significant transformation . The conversion of Sulfaguanidine under electron beam irradiation for up to 1 min was more than 80%, compared with UV radiation .

Métodos De Preparación

La Sulfaguanidina se puede sintetizar a través de varios métodos. Un método común implica la reacción de nitrato de guanidina con cloruro de N-acetilsulfanililo. El proceso incluye los siguientes pasos :

Preparación de nitrato de guanidina:

Preparación de ácido clorosulfónico: El ácido sulfúrico concentrado se calienta para obtener trióxido de azufre, que reacciona con gas cloruro de hidrógeno para formar ácido clorosulfónico.

Reacción con acetanilida: Se añade acetanilida al ácido clorosulfónico, y la mezcla se agita y calienta para llevar a cabo la reacción.

Formación de cloruro de N-acetilsulfanililo: La mezcla de reacción se enfría, y se añade agua para descomponer el ácido clorosulfónico, seguido de calentamiento y agitación para cristalizar el producto.

Reacción final: El nitrato de guanidina se disuelve en agua, y se añade cloruro de N-acetilsulfanililo. El pH se mantiene utilizando sosa cáustica líquida, y la solución se enfría para obtener this compound.

Análisis De Reacciones Químicas

La Sulfaguanidina experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: La this compound puede participar en reacciones de sustitución, donde el grupo sulfonamida puede ser reemplazado por otros grupos funcionales.

Oxidación y reducción: La this compound puede sufrir reacciones de oxidación y reducción, aunque los detalles específicos sobre estas reacciones son limitados.

Comparación Con Compuestos Similares

La Sulfaguanidina es similar a otros antibióticos sulfonamida, como la sulfadiazina y la sulfisoxazol. Se caracteriza por su mala absorción en el tracto gastrointestinal, lo que la hace particularmente efectiva para el tratamiento de infecciones entéricas . Otros compuestos similares incluyen:

Sulfadiazina: Se utiliza para tratar una variedad de infecciones bacterianas y tiene una mejor absorción en comparación con la this compound.

Sulfisoxazol: Otro antibiótico sulfonamida con propiedades antibacterianas similares pero diferentes farmacocinéticas.

Las propiedades y aplicaciones únicas de la this compound la convierten en un compuesto valioso tanto en la investigación científica como en el tratamiento médico.

Actividad Biológica

Sulfaguanidine, a sulfonamide antibiotic, has been extensively studied for its biological activity, particularly in antimicrobial applications. This article consolidates findings from various research studies, focusing on sulfaguanidine's mechanisms of action, efficacy against pathogens, and potential therapeutic uses.

Overview of Sulfaguanidine

Sulfaguanidine (N-(4-aminobenzenesulfonic) guanidine) was initially developed for the treatment of bacillary dysentery due to its low absorption in the proximal colon, allowing it to act effectively in the distal colon where infections are prevalent. It is part of the sulfonamide class, which has been widely used against various bacterial infections but has seen reduced clinical application due to antibiotic resistance.

Sulfaguanidine acts primarily by inhibiting bacterial folate synthesis, a critical pathway for bacterial growth and survival. It competes with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase (DHPS), thereby disrupting folate production essential for nucleic acid synthesis.

In Vitro Studies

Recent studies have evaluated sulfaguanidine and its derivatives against a range of pathogens. The following table summarizes the antimicrobial activity of sulfaguanidine derivatives against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Sulfaguanidine | E. coli | 18.5 | 4.33 |

| Compound 2d | S. aureus | 20.0 | 18.17 |

| Compound 8 | P. aeruginosa | 19.5 | 23.87 |

| Compound 11 | K. pneumoniae | 21.0 | 5.54 |

The data indicate that sulfaguanidine and its derivatives exhibit significant antibacterial activity comparable to established antibiotics like tetracycline and amphotericin B .

Immunomodulatory Effects

In addition to its antimicrobial properties, sulfaguanidine has been shown to possess immunomodulatory effects . Certain derivatives increased spleen and thymus weights and enhanced the activation of CD4+ and CD8+ T lymphocytes in experimental models, suggesting potential applications in immunotherapy .

Carbonic Anhydrase Inhibition

Recent research has identified sulfaguanidine derivatives as selective inhibitors of human carbonic anhydrases (hCAs), which are important targets for treating conditions such as glaucoma. The inhibitory constants (Ki) for these compounds ranged from 6.44 nM to 86.85 nM for hCA I and from 8.16 nM to 77.29 nM for hCA II, indicating their potential as therapeutic agents beyond traditional antibacterial applications .

Case Studies

- Cecal Coccidiosis Control : A study demonstrated that sulfaguanidine effectively controlled cecal coccidiosis in poultry, highlighting its veterinary applications .

- Antineoplastic Activity : Research into sulfaguanidine's effects on tumoral cell lines showed promising results in enhancing the antitumoral effects when combined with metal complexes, suggesting its utility in cancer therapy .

Resistance Mechanisms

Despite its efficacy, the emergence of resistance mechanisms poses challenges to the clinical use of sulfaguanidine. Studies have shown that mutations in DHPS can confer resistance, complicating treatment strategies against resistant bacterial strains .

Propiedades

IUPAC Name |

2-(4-aminophenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBKOPJOKNSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023609 | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-67-0 | |

| Record name | Sulfaguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaguanidine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sulfaguanidine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the synthesis of dihydrofolic acid. It achieves this by interfering with the utilization of para-aminobenzoic acid (PABA) by bacteria. [] This inhibition disrupts the synthesis of folic acid, a crucial coenzyme for bacterial growth and multiplication. []

A: Unlike bacteria, mammalian cells cannot synthesize folic acid and rely on dietary sources. [] Therefore, Sulfaguanidine's inhibitory action on folic acid synthesis is specific to bacteria and does not harm mammalian cells.

A: Blocking folic acid synthesis inhibits the formation of purines and pyrimidines, essential components of DNA and RNA. [] This disruption halts bacterial cell division and growth, ultimately leading to bacteriostasis. []

A: Sulfaguanidine has the molecular formula C₇H₁₀N₄O₂S and a molecular weight of 214.24 g/mol. []

A: Sulfaguanidine exhibits characteristic absorption bands in both infrared and ultraviolet-visible spectra. [, ] These spectral features are essential for identifying and quantifying the compound in various matrices.

A: Research indicates that adding dry feces from drug-free animals to the diet of rats treated with sulfonamides, including Sulfaguanidine, can significantly improve their growth rate. [] This suggests a complex interaction between the drug, gut microbiota, and host metabolism.

ANone: The current research on Sulfaguanidine primarily focuses on its antimicrobial activity and does not provide conclusive evidence for its direct involvement in catalytic processes.

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural changes of Sulfaguanidine upon conversion to its azanion form. [] These studies provide insights into the electronic distribution and bonding characteristics of the molecule.

A: Modifications to the N′-substituted group of Sulfaguanidine can significantly influence its potency and spectrum of activity. [] For instance, compounds with varying N′-substitutions exhibit different levels of inhibition against gram-negative intestinal bacilli. []

A: Studies in rats indicate that Sulfaguanidine exhibits significantly higher bioavailability in neonates compared to adults. [] This difference is attributed to the enhanced absorption capacity of the immature gastrointestinal tract in newborns. []

ANone: As with all pharmaceutical compounds, handling and disposal of Sulfaguanidine should adhere to established safety guidelines and regulations. It's crucial to consult relevant safety data sheets and regulatory bodies for specific information.

A: Sulfaguanidine exhibits poor absorption from the gastrointestinal tract in adult rats but is efficiently absorbed by the immature intestines of neonates. [] Following intravenous administration in adult rats, its elimination follows a two-compartment open model. []

A: Research suggests that the effectiveness of Sulfaguanidine is not solely dependent on its blood concentration. [] Factors such as gut microbiota composition and host metabolism play a significant role in its activity. []

A: Various animal models, including rats, mice, rabbits, and chickens, have been employed to investigate the efficacy and toxicity of Sulfaguanidine. [, , , ] These models provide insights into the drug's pharmacokinetics, pharmacodynamics, and potential side effects.

A: Yes, clinical studies have been conducted to assess the efficacy of Sulfaguanidine in treating conditions like Asiatic cholera and bacillary dysentery. [, ] These studies highlight its potential therapeutic benefits in specific infectious diseases.

A: Bacterial resistance to Sulfaguanidine can arise from various mechanisms, including mutations in the enzymes involved in folic acid synthesis and increased production of PABA. [] These adaptations allow bacteria to circumvent the drug's inhibitory action.

A: While generally considered safe, Sulfaguanidine, like other sulfonamides, can cause adverse effects such as nausea, vomiting, headache, and skin rashes. [, ] Prolonged administration can lead to more severe complications, including blood dyscrasias. []

ANone: The provided research papers primarily focus on Sulfaguanidine's antimicrobial activity, pharmacokinetics, and toxicity. Further investigations are necessary to explore these specific aspects comprehensively.

A: Several other classes of antibiotics, including penicillins, cephalosporins, tetracyclines, and fluoroquinolones, can serve as alternatives to Sulfaguanidine. [] The choice of antimicrobial agent depends on factors such as the infecting organism, severity of infection, patient characteristics, and potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.